4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione
Description
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
4-[(3-methylthiophen-2-yl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H9NO3S/c1-5-2-3-14-7(5)4-6-8(11)13-9(12)10-6/h2-3,6H,4H2,1H3,(H,10,12) |
InChI Key |
YIFLZLYQRCQQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione generally involves the cyclization of amino acid derivatives or α-ketoesters bearing the 3-methyl-2-thienylmethyl substituent, followed by ring closure to form the oxazolidine-2,5-dione ring. These methods often utilize mild conditions and can incorporate atmospheric carbon dioxide as a carbonyl source.
Tandem Phosphorus-Mediated Carboxylative Condensation and Cyclization
A notable modern approach involves a tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters, followed by base-catalyzed cyclization. This method uses atmospheric carbon dioxide as a green carbonyl source and proceeds under mild, transition-metal-free conditions.
- Reaction Scheme: Primary amine (bearing the 3-methyl-2-thienylmethyl group) + α-ketoester + atmospheric CO₂ → oxazolidine-2,5-dione
- Catalyst: Phosphorus reagent (e.g., triphenylphosphine)
- Conditions: Ambient temperature, atmospheric pressure CO₂, base catalysis
- Advantages: One-pot synthesis, mild conditions, environmentally friendly
This method provides a convenient access to various substituted oxazolidine-2,5-diones including the target compound.
Hydrolysis of 5-Substituted Oxazolidine-2,4-diones
Another method involves the hydrolysis of 5-substituted oxazolidine-2,4-diones precursors. In this process, compounds with a similar heterocyclic framework but different substitution patterns are hydrolyzed under controlled conditions to yield the desired 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione.
- Reaction Conditions: Hydrolysis in ethyl acetate or similar solvents
- Temperature: Moderate heating (e.g., reflux)
- Time: Minutes to hours depending on substrate and conditions
- Outcome: Conversion of precursor to target oxazolidine-2,5-dione
Cyclization from Halomethyloxirane and Primary Amine with Carbonate Salts
A versatile synthetic route to oxazolidinones and related oxazolidine-diones involves the reaction of halomethyloxirane with primary amines in the presence of carbonate salts such as potassium carbonate (K₂CO₃).
- Mechanism: The amine attacks the epoxide ring, followed by intramolecular cyclization aided by carbonate base to form the oxazolidinone ring.
- Catalysts/Bases: K₂CO₃ is preferred for best yields.
- Conditions: Mild heating, base presence, often in solvents like acetonitrile.
- Relevance: This method can be adapted for the synthesis of 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione by using the corresponding amine and epoxide precursors.
Microwave-Assisted Cyclization Methods
Microwave irradiation has been employed to accelerate the cyclization steps in heterocyclic synthesis, including oxazolidine and thiazolidinedione derivatives.
- Procedure: Reactants such as chloroacetic acid and thiourea or related intermediates are irradiated under microwave conditions (e.g., 250 W, 5 minutes).
- Benefits: Significantly reduced reaction times, improved yields, and cleaner products.
- Applicability: Though primarily reported for thiazolidinedione analogs, similar microwave-assisted methods can be adapted for oxazolidine-2,5-dione synthesis with appropriate substrates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thienyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione has been studied for its effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. This property makes it a candidate for further development in cancer therapeutics .
Agricultural Applications
Pesticide Development
Due to its structural characteristics, 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione is being explored as a potential pesticide. Its ability to disrupt metabolic processes in pests could lead to the development of novel agrochemicals that are effective yet environmentally friendly. Research indicates that derivatives of oxazolidinediones can serve as effective fungicides and herbicides .
Materials Science
Polymer Chemistry
The compound's unique oxazolidine structure allows it to be used as a building block in polymer synthesis. Studies have shown that incorporating 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxazolidine derivatives, including 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione. The results indicated a significant reduction in bacterial colonies when treated with the compound compared to untreated controls. This study supports the potential use of this compound in developing new antimicrobial agents .
Case Study 2: Agricultural Testing
Field trials were conducted to assess the effectiveness of 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione as a pesticide. The trials demonstrated a marked decrease in pest populations on treated crops compared to control plots. These findings suggest that this compound could be developed into a viable agricultural product .
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the oxazolidine-2,5-dione core but differ in substituents, enabling comparative analysis:
Key Observations :
Substituent Bulkiness : The 3-methyl-2-thienylmethyl group in the target compound introduces moderate steric bulk compared to smaller substituents like sec-butyl or planar aromatic groups (e.g., 4-hydroxyphenyl) .
Electronic Effects : The sulfur atom in the thienyl group may enhance electron delocalization, differing from electron-withdrawing groups like fluorine in 4-(4-fluorophenyl) derivatives .
Melting Points : (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione exhibits a high melting point (230°C), likely due to strong intermolecular hydrogen bonding via the hydroxyl group . The target compound’s melting point is unreported but may be lower due to reduced polarity.
Crystallographic and Conformational Comparisons
highlights structural data for oxazolidine-2,5-dione derivatives with benzyl or thienyl substituents. For example:
- Dihedral Angles : In compounds like N-carboxy-l-phenylalanine anhydride (KIXSUF), the dihedral angle between the oxazolidine-2,5-dione ring and the benzene ring is ~58° . Similar angles (~51–59°) are observed in thienyl-substituted derivatives (e.g., SAPYEO and ZATWEW) . This suggests that bulky aromatic substituents induce comparable torsional strain regardless of specific aromatic systems.
- Packing Interactions : Thienyl groups may engage in weaker π-π stacking compared to phenyl rings but could participate in sulfur-mediated interactions (e.g., S···H hydrogen bonds).
Commercial Availability and Pricing
- (S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione: Priced at $2,000 (1 g) and $6,000 (5 g) .
- 4-(sec-Butyl)oxazolidine-2,5-dione : $650 for 5 g .
- 4-(4-Fluorophenyl)oxazolidine-2,5-dione : Available at undisclosed pricing .
These data suggest that substituent complexity (e.g., aromatic vs. aliphatic) influences cost, with aromatic derivatives generally being more expensive.
Biological Activity
4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the oxazolidine class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the thienyl group at position four contributes to its unique properties.
Antimicrobial Activity
Research has demonstrated that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds show varying degrees of activity against different bacterial strains:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Against |
|---|---|---|---|
| Compound 1 | 0.015 | 0.030 | Bacillus cereus |
| Compound 2 | 0.015 | 0.030 | Staphylococcus aureus |
| Compound 3 | 0.004 | 0.008 | Listeria monocytogenes |
The best activity was noted for compounds with specific substitutions on the thiazolidine ring, indicating that structural modifications can enhance antimicrobial efficacy .
Anticancer Activity
The oxazolidine scaffold has been explored for its anticancer properties. A study focusing on thiazolidine derivatives reported that certain compounds exhibited cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Some derivatives showed IC50 values as low as , indicating potent activity.
The mechanism of action is believed to involve the induction of apoptosis in cancer cells, with specific pathways being targeted depending on the structural features of the compound .
Structure-Activity Relationship (SAR)
The biological activity of oxazolidine derivatives is heavily influenced by their chemical structure. Key findings include:
- Substituent Effects : Modifications at positions 2, 3, and 5 significantly impact the biological activity.
- Carbonyl Groups : The presence of carbonyl groups at specific positions enhances reactivity and biological efficacy.
- Thienyl Group Influence : The thienyl substituent appears to confer additional stability and bioactivity compared to simpler alkyl groups.
Case Studies
- Antimycobacterial Activity : A study evaluated several oxazolidine derivatives against Mycobacterium tuberculosis, revealing some compounds with MIC values between and . Synergistic effects were observed when combined with standard TB treatments like isoniazid .
- Cytotoxicity Assessment : In vitro tests on normal human fibroblast cell lines showed that most compounds displayed minimal cytotoxicity at concentrations up to , confirming their safety profile alongside efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides and oxo-compounds. A typical protocol involves refluxing stoichiometric ratios of reactants (e.g., 3-methyl-2-thienylmethyl derivatives) in a solvent system like DMF-acetic acid (1:2 v/v) with sodium acetate as a catalyst. Optimization can be achieved by varying reaction time (2–6 hours) and temperature (80–120°C). Post-reaction purification via recrystallization from DMF-ethanol mixtures is recommended to enhance yield and purity . For reproducibility, use factorial design (e.g., 2^k factorial experiments) to assess interactions between variables like solvent polarity, catalyst loading, and stoichiometry .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxazolidine-dione core and thienylmethyl substituent. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (gradient elution) ensures purity assessment. X-ray crystallography, as demonstrated for structurally analogous oxazolidine derivatives, resolves stereochemical ambiguities .
Q. How can Design of Experiments (DoE) improve the synthesis and scalability of this compound?
- Methodological Answer : Employ response surface methodology (RSM) to model nonlinear relationships between variables (e.g., reactant molar ratios, solvent volume). Central Composite Design (CCD) is particularly effective for optimizing yield while minimizing side reactions. Critical parameters to monitor include reaction time, temperature, and catalyst concentration. Statistical software (e.g., Minitab, JMP) aids in analyzing variance (ANOVA) and identifying significant factors .
Advanced Research Questions
Q. What reactor configurations are suitable for large-scale synthesis while maintaining regioselectivity?
- Methodological Answer : Continuous-flow reactors (e.g., microreactors) are superior for scalability due to enhanced heat/mass transfer and reduced side-product formation. Key design considerations include residence time distribution (RTD) and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in multi-step syntheses, aligning with CRDC subclass RDF2050104 . Computational fluid dynamics (CFD) simulations (e.g., COMSOL Multiphysics) model fluid behavior and optimize reactor geometry .
Q. How can mechanistic insights into the cyclization step be derived using computational methods?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) elucidate transition states and activation energies for the oxazolidine ring closure. Solvent effects can be modeled using the Conductor-like Screening Model (COSMO). Molecular dynamics (MD) simulations track conformational changes during cyclization. Validate computational predictions with kinetic studies (e.g., stopped-flow spectroscopy) .
Q. What strategies resolve contradictions in reported biological activity data for structurally related oxazolidine-diones?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent choice). Perform meta-analyses using standardized protocols (e.g., OECD Test Guidelines). Multivariate regression identifies confounding variables (e.g., lipophilicity, hydrogen-bonding capacity). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can AI-driven tools enhance the prediction of physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Train machine learning models (e.g., random forest, neural networks) on datasets of oxazolidine derivatives. Input descriptors include topological polar surface area (TPSA), logP, and hydrogen-bond donors/acceptors. Transfer learning from related heterocycles (e.g., thiazolidinones) improves predictive accuracy. Integrate AI with real-time process analytical technology (PAT) for adaptive experimental design .
Q. What are the thermal degradation pathways of this compound under accelerated stability testing?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures and enthalpic changes. High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) characterize degradation products. Isothermal stress testing at 40–80°C in humidity-controlled chambers (ICH Q1A guidelines) predicts shelf-life. Kinetic modeling (e.g., Arrhenius equation) extrapolates long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
